molecular formula C17H19NO4 B2786254 1,1-Diphenylpropan-2-amine oxalate CAS No. 1421769-52-9

1,1-Diphenylpropan-2-amine oxalate

Cat. No.: B2786254
CAS No.: 1421769-52-9
M. Wt: 301.342
InChI Key: OAGWZEVYCKJJNT-UHFFFAOYSA-N
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Description

1,1-Diphenylpropan-2-amine oxalate is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is typically found as a white to off-white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenylpropan-2-amine oxalate can be achieved through several synthetic routes. One common method involves the reaction of 1,1-diphenylpropan-2-amine with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored for completion using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The final product is isolated and purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylpropan-2-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one of the phenyl groups is replaced by another substituent under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Diphenylpropan-2-amine oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of 1,1-Diphenylpropan-2-amine oxalate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenylethylamine
  • 1,1-Diphenyl-2-methylaminopropane
  • 1,1-Diphenyl-2-aminopropane

Uniqueness

1,1-Diphenylpropan-2-amine oxalate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

1,1-diphenylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.C2H2O4/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-12,15H,16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGWZEVYCKJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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